- One-pot synthesis of nucleotides in water mediumPhosphorus, 2019, 194(4-6), 335-336,
Cas no 2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine)
2596-55-6 structure
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Properties
Names and Identifiers
-
- Adenosine5'-(trihydrogen diphosphate), P'®
- 5'-ester with adenosine
- Adenosine5'-(trihydrogen pyrophosphate), 5'®5'-ester with adenosine (8CI)
- Adenosine 5'-diphosphate, 5'®5'-ester with adenosine (6CI)
- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
- Ap2A
- Diadenosine5',5'-pyrophosphate
- Diadenosine 5'-pyrophosphate
- Diadenosine pyrophosphate
- P1,P2-Di(adenosine-5') diphosphate
- P1,P2-Di(adenosine-5') diphosphate
- Diadenosine 2 pyrophosphate
- Diadenosine 5'-pyrophosphate
- Diadenosine 5',5'-pyrophosphate
- Ap A
- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with adenosine (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
- 2596-55-6
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with adenosine
- Adenosine monophosphate-adenosine
- AP-A
- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
- Diadenosine 5',5'-pyrophosphate
- +Expand
-
- POAWSERMDAWXQU-VQFZJOCSSA-N
- 3
- [C@@H]1(N2C3=C(C(=NC=N3)N)N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.P(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)N)N=C2)[C@H](O)[C@@H]1O)(O)(O)=O
Computed Properties
- 676.116
- 8
- 21
- 10
- 676.116
- 45
- 1160
- 0
- 8
- 0
- 0
- 0
- 1
- _5.5
- 341Ų
Experimental Properties
- 1.981
- 1143.9°Cat760mmHg
- 645.6°C
- 2.43
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1R:R:1H-Imidazole, S:D2O, 1 h, 37°C
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
Reference
- A Simple Synthesis of Sugar Nucleoside Diphosphates by Chemical Coupling in WaterAngewandte Chemie, 2012, 51(46), 11531-11534,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
Reference
- Efficient Chemical Synthesis of AppDNA by Adenylation of Immobilized DNA-5'-monophosphateOrganic Letters, 2009, 11(5), 1067-1070,
Synthetic Circuit 7
Reaction Conditions
1.1S:H2O, S:t-BuOH, 3 h, reflux; overnight, reflux; reflux → rt
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
Reference
- Simple Synthesis of P1P2-Diadenosine 5'-PyrophosphateSynthetic Communications, 2008, 38(19), 3260-3269,
Synthetic Circuit 8
Reaction Conditions
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
Reference
- Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and TetraphosphodiestersOrganic Letters, 2007, 9(22), 4483-4486,
Synthetic Circuit 9
Reaction Conditions
1.1R:4-Ethylmorpholine, C:Pb(NO3)2, S:H2O, 1 d, 20°C, pH 7.3
Reference
- Chiral Selection in Oligoadenylate Formation in the Presence of a Metal ion Catalyst or Poly(U) TemplateOrigins of Life and Evolution of Biospheres, 2005, 35(3), 213-223,
Synthetic Circuit 10
Reaction Conditions
1.1R:N-Methylmorpholine, R:HCl, C:MnCl2, S:H2O
Reference
- Divalent metal ion-catalyzed pyrophosphate bond formation in aqueous solution. Synthesis of nucleotides containing polyphosphateNucleosides & Nucleotides, 1992, 11(2-4), 773-85,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1C:MnCl2
Reference
- Facile synthesis of nucleotides containing polyphosphates by manganese(II) and cadmium(II) ion-catalyzed pyrophosphate bond formation in aqueous solutionTetrahedron Letters, 1990, 31(2), 235-8,
Synthetic Circuit 13
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Raw materials
- N,O-Bis(trimethylsilyl)acetamide
- 3-hydroxypropanenitrile
- Riboflavine 5’-Phosphate
- adenosine 5'-phosphoroimidazolide
- Adenosine 5'-Monophosphomorpholidate 4-Morpholine-N,N'-dicyclohexylcarboxamidine salt
- Imidazole
- Adenosine, inosinylyl-(3'→5')-
- 9H-Purin-6-amine, 9-[5-O-(hydroxy-1H-imidazol-1-ylphosphinyl)-β-L-ribofuranosyl]-
- Adenosine 5’-Monophosphate Disodium Salt Hydrate
- N,N'-Dicyclohexylcarbodiimide
- Adenosine
- Adenosine monophosphate
- Glucose-1-phosphate Dipotassium Salt
- 5'-O-DMT-Bz-rA
- Benzoyl chloride
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Preparation Products
- Flavine Adenine Dinucleotide (146-14-5)
- Adenosine 5'-(trihydrogen diphosphate), P'-α-D-glucopyranosyl ester (2140-58-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine (2596-55-6)
- Adenosine 5'-Triphosphate (56-65-5)
- Adenosine monophosphate (61-19-8)
- a-D-Glucopyranose, cyclic1,2-(hydrogen phosphate) (9CI) (64161-84-8)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')-β-L-adenylyl-(2'→5')- (916981-65-2)
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Related Literature
-
Enhong Sheng,Shuangliu Zhou Green Chem., 2005,7, 683-686
-
Pei Lu,Xianjun Liu,Xia Chu,Fenglin Wang,Jian-Hui Jiang Chem. Sci., 2023,14, 2562-2571
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Jiaxin Hao,Wenjie Wu,Qiao Wang,De Yan,Guohan Liu J. Mater. Chem. A, 2020,8, 7192-7196
-
Zhian Zhang,Zhiyong Zhang,Kai Zhang,Xing Yang,Qiang Li RSC Adv., 2014,4, 15489-15492
-
Anil K. Debnath,R. Prasad,Ajay Singh,Soumen Samanta,Ashwini Kumar,Anil Bohra,Debarati Bhattacharya,Saibal Basu,Niraj Joshi,Dinesh K. Aswal,S. K. Gupta RSC Adv., 2015,5, 87897-87902
-
Guowei Liu,Junjie Yuan,Zhixin Wu,Pingzhang Yu,Zhengping Wang,Xinguang Xu J. Mater. Chem. C, 2023,11, 2355-2363
-
Hong Wu,Shaoyun Guo,Yuzhong Wang RSC Adv., 2015,5, 99812-99819
2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine) Related Products
- 61-19-8(Adenosine 5'-monophosphate)
- 75607-67-9(Fludarabine Phosphate)
- 58-64-0(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate)
- 102029-87-8([[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate;cyclohexylazanium)
- 56-65-5(Adenosine 5'-triphosphate)
- 60-92-4(Adenosine Cyclophosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 653-63-4(2'-Deoxyadenosine-5'-monophosphate)
- 1927-31-7(2'-Deoxyadenosine-5'-triphosphate)
- 29984-33-6(9-(5-O-phosphono-β-D-arabinofuranosyl)adenine)
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